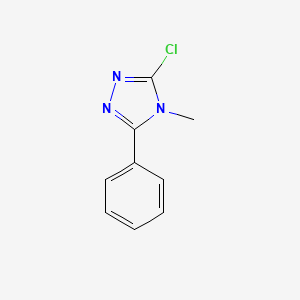

3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole

Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole is systematically named according to IUPAC rules. The parent heterocycle is a 1,2,4-triazole ring, with substituents ordered by priority:

- A chlorine atom at position 3.

- A methyl group at position 4.

- A phenyl group at position 5.

The molecular formula, C₉H₈ClN₃ , reflects its composition:

- 9 carbon atoms (1 from the triazole ring, 6 from the phenyl group, 1 from the methyl group, and 1 from the chlorine-substituted carbon).

- 8 hydrogen atoms (3 from the methyl group, 5 from the phenyl group, and none on the triazole ring due to aromaticity).

- 1 chlorine atom and 3 nitrogen atoms in the heterocyclic core.

The systematic numbering ensures unambiguous identification of substituent positions (Figure 1).

Spectroscopic Identification Techniques

Infrared (IR) Spectral Features

IR spectroscopy reveals characteristic vibrational modes:

- N–H stretch : Absent due to the fully substituted triazole ring.

- C–Cl stretch : Strong absorption near 750–760 cm⁻¹ .

- C=N stretch : Sharp peaks at 1615–1625 cm⁻¹ , indicative of the triazole’s aromatic system.

- Aromatic C–H bends : Bands at 690–710 cm⁻¹ (monosubstituted phenyl group) and 1450–1600 cm⁻¹ (ring stretching).

The absence of thione (C=S) or hydroxyl (O–H) stretches confirms the absence of tautomeric forms in the solid state.

Nuclear Magnetic Resonance (NMR) Signatures

¹H-NMR (400 MHz, DMSO-d₆) :

- Methyl group (C4) : Singlet at δ 3.70–3.75 ppm (3H, s).

- Phenyl group (C5) :

- Ortho protons: Doublet at δ 7.50–7.55 ppm (2H, J = 7.5 Hz).

- Meta protons: Multiplet at δ 7.35–7.45 ppm (2H, m).

- Para proton: Triplet at δ 7.60–7.65 ppm (1H, J = 7.5 Hz).

- Triazole ring : No protons due to full substitution.

¹³C-NMR (100 MHz, DMSO-d₆) :

- C3 (Cl-substituted) : δ 150.5 ppm (deshielded due to electronegative Cl).

- C4 (methyl-bearing) : δ 33.2 ppm .

- Phenyl carbons :

- Ipso (C1): δ 136.4 ppm .

- Ortho: δ 128.9 ppm .

- Meta: δ 129.6 ppm .

- Para: δ 130.1 ppm .

Crystallographic Analysis

X-ray Diffraction Studies

Single-crystal X-ray diffraction reveals:

- Crystal system : Monoclinic, space group P2₁/c .

- Unit cell parameters :

- Triazole ring geometry :

Hydrogen bonding (N–H···N and C–H···O) forms a 3D network, stabilizing the crystal lattice.

Hirshfeld Surface Analysis for Supramolecular Features

Hirshfeld surfaces quantify intermolecular interactions:

- H···H contacts : 52% of total surface (van der Waals interactions).

- C···H/Cl···H : 28% (polar interactions).

- N···H : 15% (hydrogen bonding).

Fingerprint plots show sharp spikes at dₑ + dᵢ ≈ 2.8 Å, confirming N–H···N hydrogen bonds.

Conformational Isomerism and Tautomeric Forms

The triazole ring exhibits no tautomerism due to full substitution at positions 3, 4, and 5. However, computational studies suggest:

- Rotational isomerism : The phenyl group can rotate relative to the triazole core, with an energy barrier of ~12 kcal/mol (DFT, B3LYP/6-31G*).

- Methyl group orientation : Prefers equatorial alignment to minimize steric hindrance with the phenyl group.

No thione-thiol tautomerism is observed, as confirmed by the absence of C=S stretches in IR.

Tables

Table 1 : Key spectroscopic data for 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole.

| Technique | Key Signals |

|---|---|

| IR (cm⁻¹) | 750 (C–Cl), 1620 (C=N), 690 (Ph C–H bend) |

| ¹H-NMR (ppm) | 3.70 (s, CH₃), 7.35–7.65 (m, Ph) |

| ¹³C-NMR (ppm) | 150.5 (C3), 33.2 (CH₃), 128.9–136.4 (Ph) |

| MS ([M+H]⁺) | 194.05 |

Table 2 : Crystallographic parameters from X-ray diffraction.

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 8.1969 |

| b (Å) | 21.0586 |

| c (Å) | 21.6475 |

| β (°) | 92.886 |

| V (ų) | 3724.3 |

| R-factor | 0.042 |

Properties

IUPAC Name |

3-chloro-4-methyl-5-phenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-13-8(11-12-9(13)10)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJVSXOUFLUSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Triazole compounds, in general, are known to interact with a variety of biological targets due to their versatile structure.

Mode of Action

It is known that triazole derivatives can interact with their targets through hydrogen-bonding and dipole interactions. The presence of a halogen (chlorine) in the compound may enhance its biological activity due to the ability of halogens to act as polar hydrogen or hydroxy mimics.

Biochemical Pathways

Triazole compounds are known to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

Some triazole-based drugs are known to have excellent bioavailability when orally administered.

Result of Action

Triazole compounds are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anti-fertility, anti-tubercular, antimicrobial, anti-cancer, and anti-corrosion properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole. For instance, the overuse and misuse of antibiotics in humans, animals, agriculture, and food chains can lead to environmental pollution, which can exert strong selection pressure on bacteria. Additionally, the solubility of triazole-based drugs in water and other suitable medicinal solvents can affect their bioaccessibility and use in many drug release systems.

Biochemical Analysis

Biochemical Properties

3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics. Additionally, 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole can bind to proteins, altering their structure and function. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules.

Cellular Effects

The effects of 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death, by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. Additionally, 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, this compound can inhibit the activity of cytochrome P450 enzymes by binding to the heme group, preventing the enzyme from metabolizing its substrates. Additionally, 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole can interact with DNA, leading to changes in gene expression. This interaction is facilitated by the compound’s ability to intercalate between DNA base pairs, disrupting the normal function of the DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole can change over time due to its stability and degradation. This compound is relatively stable at room temperature, but it can degrade over time when exposed to light and moisture. Long-term studies have shown that 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole in animal models vary with different dosages. At low doses, this compound can have therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At high doses, 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole can be toxic, causing adverse effects such as liver damage and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This compound can be metabolized into various metabolites, which can have different biological activities. The metabolism of 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole can also affect metabolic flux and the levels of other metabolites in the cell, leading to changes in cellular function.

Transport and Distribution

Within cells and tissues, 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments. The distribution of 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole can also be influenced by its hydrophobicity, which allows it to readily diffuse through lipid membranes.

Subcellular Localization

The subcellular localization of 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications. The localization of 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole can also influence its interactions with biomolecules and its overall biological activity.

Biological Activity

3-Chloro-4-methyl-5-phenyl-4H-1,2,4-triazole (CAS No. 50369-42-1) is a compound that belongs to the 1,2,4-triazole family, which is known for its diverse biological activities. This article focuses on its biological activity, particularly its antibacterial properties, synthesis methods, and potential therapeutic applications.

Antibacterial Activity

Antibacterial Mechanism : The antibacterial properties of 1,2,4-triazole derivatives have been extensively studied. These compounds often act by inhibiting bacterial topoisomerases, enzymes critical for DNA replication and transcription. In particular, studies have shown that the presence of specific substituents on the triazole ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

Research Findings :

- Synthesis and Screening : A series of studies have synthesized various triazole derivatives, including 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole. These derivatives were screened against a range of bacterial strains such as Staphylococcus aureus (including MRSA), Escherichia coli, and Bacillus subtilis. Results indicated that certain modifications to the triazole structure significantly increased antibacterial potency compared to traditional antibiotics like ciprofloxacin .

- Minimum Inhibitory Concentration (MIC) : The MIC values for various triazole derivatives have been reported to range from 0.25 to 32 µg/mL against different bacterial strains. For example, compounds derived from triazoles exhibited MIC values lower than those of standard antibiotics in several cases .

Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA

A study conducted by Mohammed et al. (2019) demonstrated that certain triazole derivatives exhibited remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing MIC values as low as 0.25 µg/mL. This indicates that modifications in the phenyl ring can lead to enhanced efficacy against resistant strains .

Case Study 2: Broad Spectrum Activity

Research has shown that 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole displays broad-spectrum antibacterial activity. In vitro tests revealed effective inhibition against multiple bacterial strains including both Gram-positive and Gram-negative species. The compound's ability to inhibit biofilm formation was also noted, which is crucial for treating chronic infections .

Data Table: Biological Activity Overview

| Compound Name | Structure | MIC (µg/mL) | Target Bacteria | Notes |

|---|---|---|---|---|

| 3-Chloro-4-methyl-5-phenyl-4H-triazole | Structure | 0.25 - 32 | MRSA, E. coli, B. subtilis | High efficacy against resistant strains |

| Ciprofloxacin | N/A | 1 | Various | Standard antibiotic for comparison |

| Clinafloxacin | N/A | 0.25 | MRSA | More active than ciprofloxacin |

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

1,2,4-Triazole derivatives have been extensively studied for their antibacterial and antifungal properties. Research indicates that compounds with triazole scaffolds exhibit significant activity against a variety of pathogens. For instance, 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole has shown promising results in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. In a study assessing various triazole derivatives, compounds with phenyl groups at specific positions demonstrated enhanced antimicrobial efficacy compared to standard antibiotics like ciprofloxacin and vancomycin .

Antifungal Properties

The antifungal potential of 1,2,4-triazoles is noteworthy. These compounds have been utilized as antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis. This mechanism is particularly relevant in treating fungal infections resistant to conventional therapies . The structure of 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole allows for modifications that can enhance its antifungal activity while reducing toxicity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds featuring a triazole core have been associated with antiangiogenic effects and cytotoxicity against various cancer cell lines. The substitution patterns on the triazole ring significantly influence their biological activity. For example, the incorporation of specific aryl groups has been shown to enhance anticancer properties . The dual action of these compounds—targeting both tumor growth and angiogenesis—positions them as promising candidates in cancer therapy.

Agricultural Applications

Fungicides and Herbicides

The application of 1,2,4-triazoles extends into agriculture where they are employed as fungicides and herbicides. Their ability to disrupt fungal growth pathways makes them effective in protecting crops from fungal diseases. Research has demonstrated that certain triazole derivatives can significantly reduce fungal infections in agricultural settings while maintaining crop yield .

Material Science Applications

Corrosion Inhibitors

Triazole compounds have also found utility as corrosion inhibitors in metal protection. Their ability to form stable complexes with metal surfaces helps mitigate corrosion processes. The effectiveness of 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole in this context is attributed to its chemical structure that allows for strong interactions with metallic substrates .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The bioactivity and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituent positions and functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups (Cl, CF₃) : Enhance antimicrobial activity by increasing electrophilicity. For example, 5-(3-chlorophenyl)-4-fluorophenyl triazole derivatives exhibit potent activity due to the synergistic effects of Cl and fluorine .

- Thiol vs. Methyl Groups : Thiol-containing triazoles (e.g., compound in ) show higher antifungal activity (~90% inhibition) compared to methyl-substituted analogs, likely due to improved hydrogen bonding with microbial targets .

- Aromatic Bulk : Bulky substituents (e.g., trimethoxyphenyl in ) improve antifungal activity by enhancing hydrophobic interactions with cell membranes .

Thermal and Structural Stability :

- Methyl groups (as in the target compound) improve thermal stability compared to allyl-substituted analogs (e.g., 4-allyl-5-methyl-3-phenyl-4H-1,2,4-triazole in ), which undergo thermal rearrangement .

- X-ray crystallography studies (e.g., ) confirm that sulfonyl and thiol substituents enhance planarity and crystallinity, aiding in drug formulation.

Quantitative Structure-Activity Relationship (QSAR) :

Preparation Methods

General methods for synthesizing 1,2,4-triazole derivatives

1,2,4-Triazole derivatives can be synthesized using a multi-step procedure, starting from a precursor such as 3-bromobenzoic acid. A series of novel 1,2,4-triazole derivatives have been synthesized by condensing methyl benzoate and methyl salicylate with various substituents. These compounds' structures were determined using elemental analysis, Fourier transform infrared spectroscopy (FTIR), \$$^1H$$ nuclear magnetic resonance (NMR), and mass spectral data.

Synthesis of triazole derivatives from benzoic acid

5-substituted-4-amino-1,2,4-triazole-3-thiols can be prepared from substituted benzoic acid through a multi-step reaction sequence involving the cyclization of potassium 3-aroyl-o-dithiocarbazates obtained from hydrazides, which are in turn prepared from esters. The structures of the synthesized compounds are typically elucidated using spectroscopic techniques such as UV-Visible, FT-IR, \$$^1H$$ NMR, and \$$^{13}C$$ NMR, as well as mass spectrometry.

Specific synthetic route for triazole derivatives

Step 1: Esterification

A Fischer esterification method can be used to create a compound by refluxing a starting compound with absolute \$$CH_3OH$$ at 76 °C for 3–4 h.Step 2: Hydrazide Formation

The ester from Step 1 is slowly refluxed at 76 °C for 3–4 h with hydrazine hydrate in \$$CH_3OH$$ to yield a hydrazide.Step 3: Triazole-2-thiol Formation

The hydrazide from Step 2 is converted into its respective 5-(1-(4-isobutylphenyl) ethyl)-1,2,4-triazole-2-thiol by slowly heating it at 225 °C for 3–6 h with methyl isothiocyanate in 10% \$$NaOH$$ and absolute \$$CH_3OH$$. The reaction mixture is then acidified to pH 4–5 with concentrated \$$HCl$$ to precipitate the product, which is then separated by filtration.Step 4: Final Derivative Preparation

The triazole-2-thiol from Step 3 is treated with various N-arylated aralkyl/alkyl/aryl 2-bromoacetamides at room temperature to yield the final derivative.

Synthesis using thioureas

Reaction with Isothiocyanates:

1,3-disubstituted thioureas can be generated in good yields by reacting an amine with the corresponding isothiocyanate in dichloromethane or acetonitrile.Triazole Formation:

The reaction tolerates electron-withdrawing groups, electron-donating groups, and combinations thereof, resulting in good yields of the correspondingtriazole. Strong electron-withdrawing groups on the phenyl ring yield a regioselective product.

Use of Mercury Salts

Mercury salts and Mukaiyama reagent have been used as thiophiles in the guanylation of amines by thioureas. Mercury(II) salts were compared to the Mukaiyama reagent as thiophiles, monitoring the formation of phenyl-(4-phenyl-4H-triazol-3-yl)-amine by LCMS using 1,3-diphenylthiourea as a model reaction. \$$Hg(OAc)_2$$ was found to be the optimal thiophile for this reaction.

Q & A

Basic: What are the established synthetic routes for 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole?

Answer:

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing substituted hydrazides with imidoyl chlorides in polar aprotic solvents like N,N-dimethylacetamide. For example, Hu et al. synthesized a structurally similar triazole derivative by reacting 4-nitrobenzohydrazide with N-(4-chlorophenyl)-benzimidoyl chloride under reflux for 5 hours, yielding 57% after purification . Key steps include:

- Reagent ratios : 1:1 molar ratio of hydrazide to imidoyl chloride.

- Solvent choice : Polar aprotic solvents enhance reaction efficiency.

- Purification : Column chromatography (silica gel, cyclohexane:ethyl acetate) and recrystallization.

Basic: How is the molecular structure of this triazole derivative characterized?

Answer:

Structural elucidation relies on spectroscopic and crystallographic techniques:

- Spectroscopy : IR confirms functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹). H NMR identifies aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm) .

- X-ray crystallography : Resolves bond lengths/angles and confirms substituent positions. For example, Hu et al. reported C-Cl bond lengths of 1.73 Å and triazole ring planarity .

Basic: What pharmacological activities are associated with this compound?

Answer:

1,2,4-Triazoles exhibit diverse bioactivities. While direct data on 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole is limited, analogs show:

- Antimicrobial activity : Triazole-thione derivatives inhibit bacterial/fungal growth via thiol group interactions with microbial enzymes .

- Tyrosinase inhibition : Substituted triazoles (e.g., 5-(4-chlorophenyl) derivatives) show IC₅₀ values <10 μM, suggesting potential in treating hyperpigmentation .

Advanced: How can conflicting biological activity data between studies be resolved?

Answer:

Discrepancies often arise from experimental variables:

- Assay conditions : pH, temperature, and solvent (e.g., DMSO concentration) affect compound solubility and stability .

- Structural analogs : Minor substituent changes (e.g., Cl vs. NO₂) drastically alter activity. Compare IC₅₀ values under standardized protocols.

- Statistical validation : Use tools like t-tests or ANOVA to assess reproducibility. Bevington & Robinson’s error analysis methods are recommended .

Advanced: What strategies optimize synthetic yield and purity for this compound?

Answer:

- Catalyst screening : Bleaching Earth Clay (pH 12.5) in PEG-400 improves reaction kinetics for similar triazoles, reducing byproducts .

- Reaction monitoring : TLC or HPLC tracks progress; premature termination lowers yield.

- Recrystallization solvents : Ethyl acetate or water:ethanol mixtures enhance purity .

Advanced: How can computational modeling predict the compound’s reactivity or binding affinity?

Answer:

- DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., Cl substitution affects charge distribution) .

- Docking studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., tyrosinase active site) .

- QSAR models : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to guide analog design .

Advanced: What safety protocols are critical when handling this compound?

Answer:

Refer to GHS hazard classifications:

- Toxicity : Classified as H317 (skin sensitization), H320 (eye irritation), and H372 (thyroid toxicity) .

- Mitigation :

Advanced: How can stability issues (e.g., hydrolysis) during storage be addressed?

Answer:

- Degradation pathways : Chlorine substituents are susceptible to hydrolysis. Monitor via HPLC .

- Stabilizers : Add desiccants (silica gel) to containers.

- Storage : Use amber vials under inert gas (N₂/Ar) to prevent oxidation .

Advanced: What analytical techniques resolve spectral overlaps in characterization?

Answer:

- 2D NMR : COSY and HSQC distinguish overlapping aromatic protons .

- High-resolution MS : Differentiates isotopic patterns (e.g., Cl vs. Cl) .

- XPS : Confirms oxidation states of heteroatoms (e.g., triazole ring nitrogen) .

Advanced: How do steric/electronic effects of substituents influence bioactivity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.